molecular formula C6H7NO2S B080785 2-Amino-4-methylthiophene-3-carboxylic acid CAS No. 14770-81-1

2-Amino-4-methylthiophene-3-carboxylic acid

Cat. No.: B080785
CAS No.: 14770-81-1
M. Wt: 157.19 g/mol
InChI Key: OQIFTAJMGYVKGG-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H7NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylthiophene-3-carboxylic acid typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the Gewald reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the amino and carboxylic acid groups.

    2-Amino-3-carboxythiophene: Similar structure but without the methyl group.

    4-Methylthiophene-3-carboxylic acid: Lacks the amino group.

Uniqueness: 2-Amino-4-methylthiophene-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiophene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-4-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIFTAJMGYVKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515011
Record name 2-Amino-4-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-81-1
Record name 2-Amino-4-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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